Comprehensive Technical Guide on Avanafil Impurity 24: Structural Elucidation, Mechanistic Origins, and Analytical Resolution
Comprehensive Technical Guide on Avanafil Impurity 24: Structural Elucidation, Mechanistic Origins, and Analytical Resolution
Executive Summary
Avanafil is a highly selective, rapid-acting phosphodiesterase type 5 (PDE5) inhibitor utilized primarily for the treatment of erectile dysfunction[1],[2]. During the multi-step synthesis of the Avanafil active pharmaceutical ingredient (API), various process-related impurities can emerge, which must be strictly monitored and controlled under ICH Q3A(R2) guidelines.
Avanafil Impurity 24 is a critical positional isomer intermediate that arises during the nucleophilic aromatic substitution phase of the API's synthesis[3]. Because of its high structural similarity to the target API precursor, it presents unique challenges in chromatographic separation and quality control. This whitepaper provides an in-depth analysis of its IUPAC nomenclature, mechanistic formation, and validated UPLC-MS protocols for its reliable quantification.
Chemical Identity and Structural Significance
Avanafil Impurity 24 acts as a precursor-level related substance. The core structural divergence between the main Avanafil synthetic pathway and this impurity lies in the regiochemistry of the chlorine atom on the benzylamine moiety. While the correct precursor utilizes a 3-chloro-4-methoxybenzylamine group, Impurity 24 incorporates a 2-chloro-4-methoxybenzylamine group[3].
Table 1: Physicochemical and Nomenclature Data for Avanafil Impurity 24
| Parameter | Specification |
| IUPAC Name | ethyl 4-((2-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate[3] |
| CAS Registry Number | 2520114-23-0[3] |
| Molecular Formula | C16H18ClN3O3S[3] |
| Molecular Weight | 367.85 g/mol [3] |
| SMILES String | O=C(C1=CN=C(SC)N=C1NCC2=CC=C(OC)C=C2Cl)OCC[3] |
| Pharmacological Context | Process-related intermediate impurity[3] |
Mechanistic Origins of Impurity 24
Expertise & Experience Insight: Process impurities in pyrimidine-based APIs often stem from isomeric contamination in the starting materials. In the synthesis of Avanafil, the intermediate ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes a nucleophilic aromatic substitution (SNAr) with 3-chloro-4-methoxybenzylamine. If the benzylamine reagent contains trace amounts of its positional isomer, 2-chloro-4-methoxybenzylamine, the reaction inevitably yields Avanafil Impurity 24.
The causality here is driven by the comparable nucleophilicity of the 2-chloro and 3-chloro isomers. While the steric hindrance introduced by the ortho-chlorine (2-chloro) slightly reduces the reaction kinetics compared to the meta-chlorine (3-chloro), it is not sufficient to prevent its formation under standard reflux conditions.
Mechanistic formation pathway of Avanafil Impurity 24 via SNAr reaction.
Analytical Methodology for Isolation and Quantification
Trustworthiness & Self-Validating Systems: Because Impurity 24 and the target intermediate are positional isomers, they exhibit nearly identical mass-to-charge (m/z) ratios and highly similar lipophilicity. Standard HPLC often fails to achieve baseline resolution. Therefore, a gradient Ultra-High Performance Liquid Chromatography (UPLC) method coupled with Diode Array Detection (DAD) and Mass Spectrometry is required[4]. The use of sub-2-micron particles ensures the theoretical plate count necessary to resolve these closely eluting isomers.
Step-by-Step UPLC-MS Protocol
-
Sample Preparation: Accurately weigh 10 mg of the Avanafil intermediate batch and dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL concentration. Sonicate for 10 minutes at 20°C to ensure complete dissolution, then filter through a 0.22 μm PTFE syringe filter.
-
Chromatographic Setup: Install a Waters ACQUITY HSS C18 column (50 × 2.1 mm, particle size 1.8 μm)[4]. This specific stationary phase is chosen for its high retentivity and ability to resolve polar/isomeric compounds. Set the column oven temperature strictly to 35 °C[4] to maintain consistent mobile phase viscosity and reproducible retention times.
-
Mobile Phase Configuration:
-
Mobile Phase A: 20 mM Ammonium formate in MS-grade water[4]. Adjust pH to 3.5 using formic acid. Causality: The acidic pH suppresses the ionization of residual silanols on the silica column, preventing peak tailing of the amine groups and sharpening the isomeric peaks.
-
Mobile Phase B: 100% MS-grade Acetonitrile[4].
-
-
Gradient Elution Program: Operate at a flow rate of 0.4 mL/min.
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: Linear increase to 70% B
-
10.0 - 13.0 min: Hold at 90% B (column wash)
-
13.0 - 15.0 min: Return to 10% B (equilibration)
-
-
Detection & Verification: Set the DAD detector to 239 nm[4], which corresponds to the optimal UV absorbance max for the pyrimidine-carboxylate chromophore. Connect the eluent in-line to an ESI-MS operating in positive ion mode to monitor the [M+H]+ ion at m/z 368.08.
-
System Suitability Criterion: The protocol is considered self-validated and ready for batch analysis only if the chromatographic resolution ( Rs ) between the 3-chloro precursor peak and the 2-chloro Impurity 24 peak is ≥1.5 .
Analytical workflow for the chromatographic resolution and detection of Impurity 24.
Regulatory Implications and Quality Control
The control of Impurity 24 is essential for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)[3]. If the 2-chloro intermediate (Impurity 24) is not purged during the subsequent amidation step of Avanafil synthesis, it will carry over into the final API as a 2-chloro analog of Avanafil. Under ICH Q3A(R2) guidelines, any unknown or specified impurity in a maximum daily dose of ≤2 g/day must be qualified if it exceeds the 0.15% threshold. Utilizing highly characterized reference standards ensures accurate analytical method validation (AMV) and reliable Quality Control (QC) lot release[3].
References
-
Veeprho Laboratories Title: Avanafil Impurity 24 | CAS 2520114-23-0 Source: Veeprho URL:[Link]
-
RSC Advances Title: Identification, synthesis and characterization of avanafil process impurities and determination by UPLC Source: Royal Society of Chemistry (RSC) Publishing URL:[Link]
-
PubChem Database Title: Avanafil | C23H26ClN7O3 | CID 9869929 Source: National Institutes of Health (NIH) URL:[Link]
-
Wikipedia Title: Avanafil Source: Wikimedia Foundation URL:[Link]
Sources
- 1. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avanafil - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
